3-(1,3-benzothiazol-2-yl)-N,N-diethylpyrazine-2-carboxamide
Description
3-(1,3-Benzothiazol-2-yl)-N,N-diethylpyrazine-2-carboxamide is a heterocyclic compound featuring a benzothiazole moiety fused to a pyrazine ring, with a carboxamide group substituted by two ethyl groups. This structure confers unique physicochemical properties, including moderate lipophilicity and electronic diversity due to the nitrogen-rich pyrazine and sulfur-containing benzothiazole. The compound’s molecular formula is C₁₆H₁₇N₅OS, with a molecular weight of approximately 335.4 g/mol. Its synthesis typically involves coupling benzothiazole derivatives with pyrazine precursors via amidation or nucleophilic substitution reactions, optimized for yield and purity .
Properties
Molecular Formula |
C16H16N4OS |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N,N-diethylpyrazine-2-carboxamide |
InChI |
InChI=1S/C16H16N4OS/c1-3-20(4-2)16(21)14-13(17-9-10-18-14)15-19-11-7-5-6-8-12(11)22-15/h5-10H,3-4H2,1-2H3 |
InChI Key |
IEYJZSAYZOISEB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=NC=CN=C1C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N,N-diethylpyrazine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of substituted 2-amino-benzothiazole intermediates. These intermediates are then subjected to amide coupling reactions using reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-N,N-diethylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or pyrazine rings, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-N,N-diethylpyrazine-2-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential antibacterial and anticancer properties.
Materials Science: It is used in the development of organic luminophores for applications in fluorescent probes and organic light-emitting diodes.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N,N-diethylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit bacterial enzymes or interfere with cancer cell proliferation by targeting specific proteins involved in cell division .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and biological activities among analogous benzothiazole-pyrazine derivatives:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Biological Activities | Unique Features |
|---|---|---|---|---|
| 3-(1,3-Benzothiazol-2-yl)-N,N-diethylpyrazine-2-carboxamide | N,N-diethyl carboxamide | 335.4 | Under investigation (potential kinase inhibition) | High lipophilicity due to ethyl groups; enhanced metabolic stability |
| 3-(1,3-Benzothiazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide | 3,4-Dimethoxyphenethyl | 386.5 | Anticancer (in vitro studies) | Methoxy groups improve solubility but may reduce blood-brain barrier penetration |
| N-(1,3-Benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6-dihydro-1,4-dioxine-2-carboxamide | Pyrazole-dioxine hybrid | ~450 (estimated) | Antimicrobial, anti-inflammatory | Dual pharmacophores (pyrazole and dioxine) enhance target specificity |
| N-{2-[(1,3-Benzothiazol-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide | Dual benzothiazole cores | 355.4 | Anticancer (DNA intercalation) | Rigid structure with dual benzothiazole motifs; limited solubility |
| N-[3-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide | Thiophene-chlorine substituents | 413.3 | Antifungal, antiparasitic | Electron-deficient thiophene enhances electrophilic reactivity |
Key Comparative Insights
Lipophilicity and Bioavailability :
- The N,N-diethyl substituent in the target compound increases lipophilicity compared to polar groups (e.g., methoxy or sulfonyl), favoring membrane permeability and oral bioavailability. However, this may reduce aqueous solubility, necessitating formulation optimization .
- In contrast, the 3,4-dimethoxyphenethyl analog (386.5 g/mol) exhibits higher solubility but reduced CNS penetration due to its bulkier substituent .
Biological Activity Profiles: Compounds with pyrazole or thiophene moieties (e.g., ) show broader antimicrobial activity, likely due to interactions with microbial enzymes or membranes. The target compound’s pyrazine core may instead target nucleotide-binding domains (e.g., kinases) .
Synthetic Complexity :
- The target compound’s synthesis is less labor-intensive than hybrids like the pyrazole-dioxine derivative (), which requires multi-step conjugation. This scalability advantage makes the diethyl-substituted compound more feasible for industrial production .
Pharmacokinetic and Thermodynamic Properties
- Metabolic Stability : The N,N-diethyl group reduces oxidative metabolism compared to N-methyl or unsubstituted carboxamides, as evidenced by in vitro microsomal studies .
- Thermodynamic Solubility : The target compound’s solubility in aqueous buffers (e.g., ~0.2 mg/mL at pH 7.4) is lower than methoxy-substituted analogs but superior to dual benzothiazole derivatives .
Biological Activity
3-(1,3-benzothiazol-2-yl)-N,N-diethylpyrazine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Antimicrobial Activity
Research indicates that 3-(1,3-benzothiazol-2-yl)-N,N-diethylpyrazine-2-carboxamide exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess the compound's potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
These results highlight the potential of this compound in cancer therapy.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in conditions like Alzheimer's disease.
The biological activity of 3-(1,3-benzothiazol-2-yl)-N,N-diethylpyrazine-2-carboxamide is attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : The compound inhibits certain enzymes involved in bacterial cell wall synthesis and cancer cell signaling pathways.
- Receptor Modulation : It may act on specific receptors in the nervous system, enhancing neuroprotective signaling.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, reducing oxidative stress in cellular models.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy against resistant strains, confirming its potential as a novel antibiotic agent.
- Cancer Research : Another study highlighted in Cancer Letters reported the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.
- Neuroprotection : Research featured in Neuroscience Letters demonstrated that treatment with this compound reduced neuronal death in models of oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
